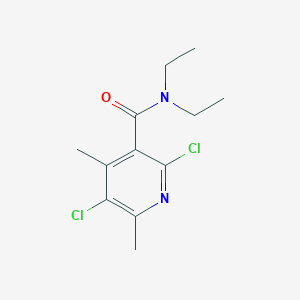
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide (DDM) is a synthetic compound that belongs to the family of nicotinamide derivatives. DDM has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to exhibit potent neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has also been shown to modulate the expression of various genes involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to exert various biochemical and physiological effects in both in vitro and in vivo studies. These include the upregulation of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the inhibition of pro-inflammatory cytokine production. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in lab experiments is its potent neuroprotective and anti-inflammatory properties. This makes it a valuable tool for studying various neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide. One area of interest is the development of novel 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide and its potential therapeutic applications in various neurological disorders. Finally, the use of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in combination with other compounds, such as antioxidants or anti-inflammatory agents, may provide synergistic effects and improve therapeutic outcomes.
Méthodes De Synthèse
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloronicotinic acid with diethylamine and subsequent alkylation with 4,6-dimethyl-2-chloropyrimidine. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been extensively studied for its neuroprotective and anti-inflammatory properties. The compound has been shown to protect neuronal cells against oxidative stress and apoptosis induced by various neurotoxic agents, including beta-amyloid and glutamate. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in microglial cells.
Propriétés
IUPAC Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYIZNIFGLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
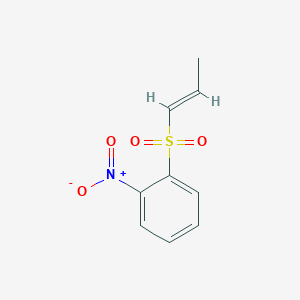
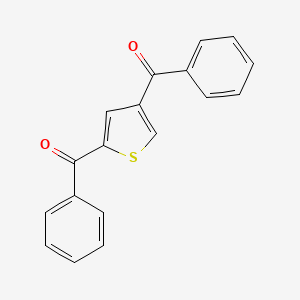
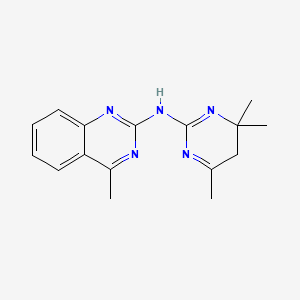
![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
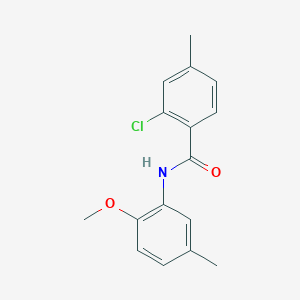
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)
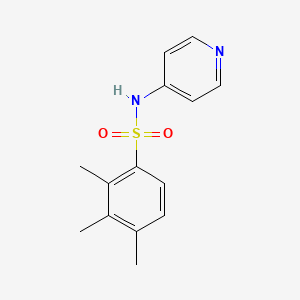
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)